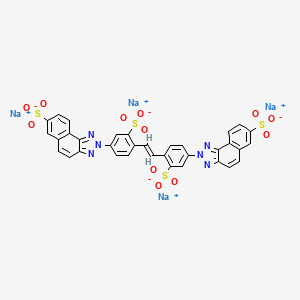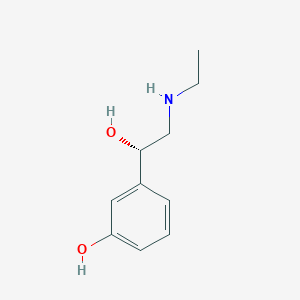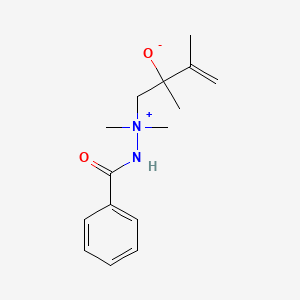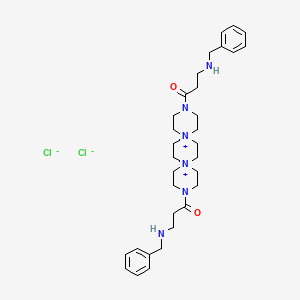
N,N-Bis(2-chloroethyl)-N',N'-diethyl-1,3-propanediamine N,N'-dioxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride: is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes two chloroethyl groups and a diethyl-propanediamine backbone.
Preparation Methods
The synthesis of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of diethylamine with 1,3-dichloropropane to form the intermediate compound. This intermediate is then reacted with 2-chloroethylamine under controlled conditions to yield the final product. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride involves its interaction with molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including those involved in cell division and metabolism.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride can be compared with other similar compounds, such as:
N,N’-Bis(2-chloroethyl)-N,N’-dimethylethylenediamine N,N’-dioxide: This compound has a similar structure but differs in the substitution pattern on the ethylenediamine backbone.
N,N’-Bis(2-chloroethyl)-N,N’-diethyl-1,2-ethanediamine N,N’-dioxide: This compound has a different backbone structure, which affects its chemical properties and reactivity.
The uniqueness of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride lies in its specific molecular configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95725-35-2 |
|---|---|
Molecular Formula |
C11H26Cl4N2O2 |
Molecular Weight |
360.1 g/mol |
IUPAC Name |
N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine oxide;dihydrochloride |
InChI |
InChI=1S/C11H24Cl2N2O2.2ClH/c1-3-14(16,4-2)8-5-9-15(17,10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H |
InChI Key |
AMRACDXBCNOPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCC[N+](CCCl)(CCCl)[O-])[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
